2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide
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Overview
Description
This compound, also known as MPEP, is a selective antagonist of metabotropic glutamate receptors1. It has a molecular weight of 368.4331.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of this exact compound. However, similar compounds have been synthesized using various methods23. For a detailed synthesis procedure, it would be best to refer to a specialized chemical database or a synthetic chemist.Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction (XRD). This method can provide information about the geometric parameters and the crystallization of the compound4. However, specific structural data for this compound was not found in the available resources.Chemical Reactions Analysis
The chemical reactions involving this compound could not be found in the available resources. However, similar compounds have been involved in various chemical reactions567.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using various analytical techniques. For this compound, the molecular weight is known to be 368.4331. Other properties such as melting point, boiling point, solubility, etc., were not found in the available resources.
Scientific Research Applications
Molecular Structure and Assembly Influence
The study by Castro et al. (2013) explores the influence of methylene groups in the structure of arylsulfonamide para-alkoxychalcones on their molecular conformation and crystal assembly. Although this research does not directly mention the specific compound , it highlights the impact of minor structural modifications, such as the addition of a methylene group, on the physical and chemical properties of sulfonamide compounds. This insight is relevant for understanding how similar modifications could affect the behavior of 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide in various scientific applications, including material science and pharmaceutical development (M. R. D. de Castro et al., 2013).
Analytical Methodologies for Sulfonamide Compounds
Macomber et al. (1992) developed a high-performance liquid chromatography method for analyzing ethanesulfonate metabolites of alachlor in water. This methodological approach is pertinent for the analysis of similar sulfonamide-based compounds, providing a foundation for the environmental monitoring and pharmacokinetic studies of 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide. The technique showcases the capabilities of modern analytical chemistry in detecting and quantifying sulfonamide derivatives in complex matrices (Carol. Macomber et al., 1992).
Nucleophilic Substitution Reactions
Inada et al. (1972) explored nucleophilic substitution reactions involving 4-alkoxynaphthal-N-methylimide, revealing insights into the chemical reactivity of alkoxynaphthal derivatives. While not directly related, this research contributes to the broader understanding of how sulfonamide and alkoxy groups might interact in complex organic molecules, including those similar to 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide, enhancing our knowledge of their potential reactivity and applications in synthetic chemistry (S. Inada et al., 1972).
Antibacterial Applications
Abbasi et al. (2019) synthesized a series of benzenesulfonamides with potent biofilm inhibitory action against Escherichia coli, underscoring the antimicrobial potential of sulfonamide compounds. Such research indicates that derivatives of 2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide could also possess significant bioactive properties, potentially leading to new antibacterial agents (M. Abbasi et al., 2019).
Safety And Hazards
The safety and hazards associated with this compound were not found in the available resources. It’s important to handle all chemicals with appropriate safety measures.
Future Directions
The future directions for this compound could involve further research into its properties and potential applications. Given its role as a selective antagonist of metabotropic glutamate receptors, it could be of interest in neurological research1.
Please note that this analysis is based on the information available and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-[2-oxo-2-(2-phenylmorpholin-4-yl)ethyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-27-19-9-7-17(8-10-19)11-14-29(25,26)22-15-21(24)23-12-13-28-20(16-23)18-5-3-2-4-6-18/h2-10,20,22H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNKYZABPCRZLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCS(=O)(=O)NCC(=O)N2CCOC(C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(2-oxo-2-(2-phenylmorpholino)ethyl)ethanesulfonamide |
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